6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid
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Overview
Description
6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is an organic compound characterized by its unique structure, which includes an aminomethyl group, two methyl groups, a cyclohexene ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the aminomethyl group and the sulfonic acid group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties.
Scientific Research Applications
6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-3,4-dimethylcyclohexane-1-sulfonic acid: Lacks the double bond in the cyclohexene ring.
6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
6-(Aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid is unique due to the presence of both the aminomethyl and sulfonic acid groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-(aminomethyl)-3,4-dimethylcyclohex-3-ene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-6-3-8(5-10)9(4-7(6)2)14(11,12)13/h8-9H,3-5,10H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZOPAHDRXODGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)CN)S(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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